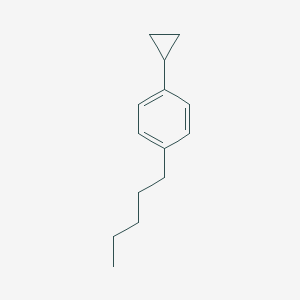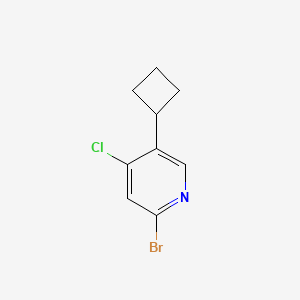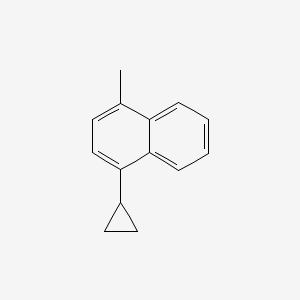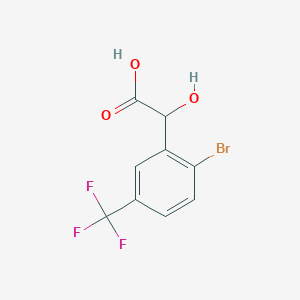
3-(2-Pyridyl)-DL-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Pyridyl)-DL-phenylalanine is an organic compound that features both a pyridine ring and a phenylalanine moiety This compound is of interest due to its unique structural properties, which combine the characteristics of both aromatic systems and amino acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Pyridyl)-DL-phenylalanine typically involves the coupling of a pyridine derivative with a phenylalanine precursor. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between the pyridine and phenylalanine moieties . This reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and requires a boron reagent like phenylboronic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Pyridyl)-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for halogenation) or nitro compounds (for nitration) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring typically yields pyridine N-oxides, while reduction can produce various hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Pyridyl)-DL-phenylalanine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its amino acid structure.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific receptors or enzymes.
Wirkmechanismus
The mechanism of action of 3-(2-Pyridyl)-DL-phenylalanine depends on its specific application. In biological systems, it may interact with enzymes or receptors through its amino acid moiety, potentially inhibiting or activating specific pathways . The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions that can alter its reactivity and function.
Vergleich Mit ähnlichen Verbindungen
3-(2-Pyridyl)pyrazole: This compound also features a pyridine ring but is combined with a pyrazole moiety.
1,3-Di(2-pyridyl)benzene: This compound has two pyridine rings attached to a benzene core and is used in similar applications, such as in the development of ligands for metal complexes.
Uniqueness: 3-(2-Pyridyl)-DL-phenylalanine is unique due to its combination of a pyridine ring and an amino acid structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in both organic synthesis and biological research.
Eigenschaften
Molekularformel |
C14H14N2O2 |
|---|---|
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
2-amino-3-(3-pyridin-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C14H14N2O2/c15-12(14(17)18)9-10-4-3-5-11(8-10)13-6-1-2-7-16-13/h1-8,12H,9,15H2,(H,17,18) |
InChI-Schlüssel |
NONOWZDEZLPCGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=CC(=C2)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate](/img/structure/B13705947.png)



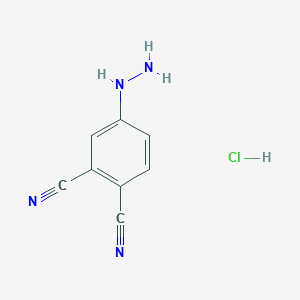
![2,2,2-Trichloro-N-{3-[3-(2,4-dichlorophenyl)isoxazol-5-yl]phenyl}acetamide](/img/structure/B13705981.png)
![7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B13705985.png)


